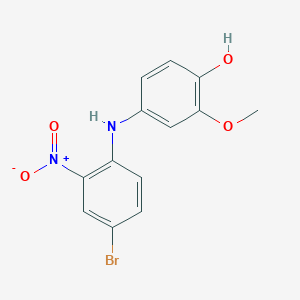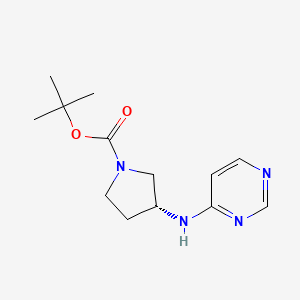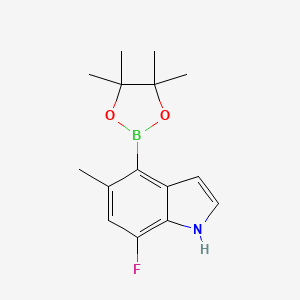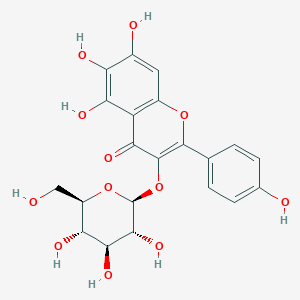
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene
Overview
Description
“4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene” is a type of BODIPY dye . BODIPY dyes are known for their unique properties such as strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability . They are used as probes in applications like imaging and sensing .
Synthesis Analysis
The first BODIPY was synthesized by Trelibs and Kreuzer in 1968 . The synthesis of BODIPY derivatives involves the reaction of pyrrolomethane with acetyl chloride and boron trifluoride etherate in the presence of triethylamine .Molecular Structure Analysis
BODIPY dyes have a nonpolar structure and exhibit long-wavelength absorption and fluorescence . They are fluorescent in both aqueous and lipid environments .Chemical Reactions Analysis
BODIPY dyes can be used as synthetic precursors to a wide variety of fluorescent phospholipids . They can also be used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .Physical And Chemical Properties Analysis
BODIPY dyes exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . They also have a high quantum yield .Scientific Research Applications
Luminescence Properties
BODIPY dyes, including 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, have been studied for their luminescence properties . The correlation between crystal habit and luminescence properties of this compound has been investigated . Fluorescence spectra were measured using a spectrofluorometer .
Membrane Studies
BODIPY-labeled sphingolipids, including 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, have been used in studies of biological and model membrane systems . These studies help understand the behavior and function of sphingolipids in cell membranes .
Fluorescent Switches
BODIPY dyes have been used as fluorescent switches . These switches can be used in various applications, including optical data storage and molecular electronics .
Supramolecular Polymers
BODIPY dyes have been used in the creation of supramolecular polymers . These polymers have potential applications in materials science, including the creation of new types of plastics and resins .
Labeling Reagents
BODIPY dyes have been used as labeling reagents . They can be used to label biological samples, allowing for the visualization of cellular processes under a microscope .
Chemosensors
BODIPY dyes have been used in the creation of chemosensors . These sensors can detect the presence of specific chemicals, making them useful in environmental monitoring and medical diagnostics .
Photodynamic Therapy
BODIPY dyes have been used in photodynamic therapy . This is a type of cancer treatment that uses light-sensitive compounds to kill cancer cells .
Solar Cell Applications
BODIPY dyes have been used as light-harvesters and sensitizers for solar cell applications . They can absorb sunlight and convert it into electricity, improving the efficiency of solar cells .
Mechanism of Action
Target of Action
The primary target of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY, is the lipid bilayer of cells . It is used as a synthetic precursor to a wide variety of fluorescent phospholipids .
Mode of Action
BODIPY interacts with its targets by integrating into the lipid bilayer of cells . The combination of a charged sulfonate group with a hydrophobic tail and the non-polar BODIPY-core enables firm positioning of BODIPY into the lipid bilayer .
Biochemical Pathways
BODIPY is used as a synthetic precursor to a wide variety of fluorescent phospholipids . It has been used in studies of biological and model membrane systems . It can be used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
Pharmacokinetics
It is known that bodipy dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments . This suggests that they may have good bioavailability.
Result of Action
The molecular and cellular effects of BODIPY’s action include its ability to be used to selectively label the human β2-adrenoceptor in single living cells . It can also be used to image cellular lipid droplets and adipocytes .
Action Environment
BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments . They are recommended to be stored in a freezer (-5°C to -30°C) and protected from light . They are also known to be light sensitive .
Future Directions
properties
IUPAC Name |
2,2-difluoro-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BF2N2/c1-8-6-9(2)16-11(8)7-10-4-3-5-15(10)12(16,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHALWZKFOHBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene | |
CAS RN |
65595-30-4, 154793-49-4 | |
| Record name | 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-3-indacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)





![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)


